2-(9-Fluorenyl)glycine
Overview
Description
2-(9-Fluorenyl)glycine, also known as Fmoc-Gly-OH, is a derivative of glycine that is widely used in the field of peptide synthesis. It is commonly used as a protecting group for the amino group of various amino acids, which allows for the selective deprotection of the N-terminal amino acid during peptide synthesis. In addition, Fmoc-Gly-OH has been shown to have various biochemical and physiological effects, making it a valuable tool for scientific research.
Mechanism of Action
The mechanism of action of 2-(9-Fluorenyl)glycine is not fully understood, but it is thought to involve the formation of stable complexes with various proteins and enzymes. These complexes can modulate the activity of these proteins and enzymes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of proteases, the modulation of enzyme activity, and the induction of apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(9-Fluorenyl)glycine in lab experiments is its ability to selectively protect the N-terminal amino acid during peptide synthesis. This allows for the synthesis of complex peptides that would otherwise be difficult to obtain. However, this compound has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and purification.
Future Directions
There are several future directions for the use of 2-(9-Fluorenyl)glycine in scientific research. One potential direction is the development of novel this compound derivatives with improved properties, such as increased stability or enhanced bioactivity. Another potential direction is the use of this compound in the synthesis of peptide-based therapeutics for various diseases. Finally, the use of this compound in the development of new diagnostic tools, such as biosensors, is also an area of active research.
Synthesis Methods
The synthesis of 2-(9-Fluorenyl)glycine typically involves the reaction of glycine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as triethylamine. This reaction results in the formation of this compound, which can be purified by column chromatography.
Scientific Research Applications
2-(9-Fluorenyl)glycine is commonly used in peptide synthesis as a protecting group for the N-terminal amino acid. This allows for the selective deprotection of the N-terminal amino acid during peptide synthesis, which is essential for the synthesis of complex peptides. In addition, this compound has been shown to have various biochemical and physiological effects, making it a valuable tool for scientific research.
properties
IUPAC Name |
(2S)-2-amino-2-(9H-fluoren-9-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c16-14(15(17)18)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H,16H2,(H,17,18)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYSELKAMGOUDG-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935159 | |
Record name | Amino(9H-fluoren-9-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
155172-78-4 | |
Record name | 2-(9-Fluorenyl)glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155172784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amino(9H-fluoren-9-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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